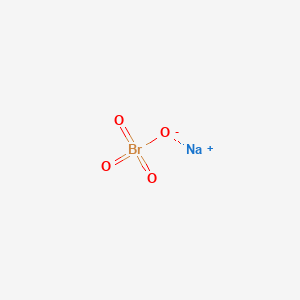

Sodium perbromate

Beschreibung

Eigenschaften

IUPAC Name |

sodium;perbromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLURAKRVQIPBCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBrO4, BrNaO4 | |

| Record name | sodium perbromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_perbromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187131 | |

| Record name | Sodium perbromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33497-30-2 | |

| Record name | Sodium perbromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033497302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium perbromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for Sodium Perbromate

Historical Challenges in Perbromate (B1232271) Synthesis

The synthesis of the perbromate ion (BrO₄⁻) proved to be a significant challenge for chemists for many years. sciencemadness.orgnih.gov Unlike its lighter and heavier halogen counterparts, perchlorate (B79767) (ClO₄⁻) and periodate (B1199274) (IO₄⁻), the existence of perbromate was questioned due to repeated failures in its preparation. wikipedia.org

Early Unsuccessful Attempts and Theoretical Justifications

Numerous attempts to synthesize perbromates throughout the early 20th century were met with failure. smolecule.com Chemists tried to oxidize bromate (B103136) (BrO₃⁻) using powerful oxidizing agents like ozone, but these efforts were unsuccessful. sciencemadness.orgsmolecule.com These repeated failures led to theoretical arguments suggesting that the perbromate ion might be inherently unstable. wikipedia.org The difficulty in synthesizing perbromate was hypothesized to be due to unfavorable reaction kinetics and a high activation energy barrier for the oxidation of bromine from the +5 state in bromate to the +7 state in perbromate. sciencemadness.org

Pioneering Radiochemical Synthesis via Beta Decay of Selenium-83

The first successful synthesis of the perbromate ion was not achieved through conventional chemical means, but rather through a radiochemical process in 1968. wikipedia.orgwikipedia.orgreddit.com This groundbreaking work involved the beta decay of the radioactive isotope selenium-83 (⁸³Se), which has a half-life of 22 minutes, incorporated into a selenate (B1209512) (SeO₄²⁻) salt. reddit.comnasa.gov

The nuclear reaction is as follows: ⁸³SeO₄²⁻ → ⁸³BrO₄⁻ + β⁻ wikipedia.org

In this process, a neutron in the selenium-83 nucleus decays into a proton and an electron (beta particle). The emission of the beta particle transforms the selenium atom into a bromine atom (with the same mass number), already in the +7 oxidation state and tetrahedrally coordinated to four oxygen atoms, thus forming the perbromate ion. smolecule.comnasa.gov While this method provided unequivocal proof of the existence and stability of the perbromate ion, it was not practical for producing large quantities due to the reliance on radioactive materials and the resulting low yields. smolecule.com

Chemical Oxidation Routes for Perbromate Ion Formation

Following the confirmation of its existence, researchers focused on developing more practical, chemical methods for synthesizing perbromates.

Fluorine-Mediated Oxidation of Bromate under Alkaline Conditions

A significant breakthrough came with the development of a method involving the oxidation of bromate ions with fluorine gas in a strongly alkaline solution. sciencemadness.orgresearchgate.netwikipedia.org This has become a more convenient and scalable method for preparing perbromates. wikipedia.orgsciencemadness.org

This reaction is typically carried out in a solution that is around 5 M in sodium hydroxide (B78521) and 1 M in sodium bromate. sciencemadness.org

The efficiency of the fluorine-mediated synthesis of sodium perbromate is highly dependent on several key process parameters. Optimization of these factors is crucial for maximizing the yield and purity of the final product.

| Parameter | Optimized Condition | Rationale |

| Temperature | 20–25°C | Maintained to prevent the thermal decomposition of reactants. |

| Alkalinity | ≥5 M Sodium Hydroxide | High alkalinity is essential for the reaction to proceed effectively. sciencemadness.org |

| Fluorine Stoichiometry | 10–15% molar excess | A molar excess of fluorine gas is used to compensate for any losses that may occur in the gas phase. |

Optimization of Key Process Parameters (Temperature, Alkalinity, Fluorine Stoichiometry)

Xenon Difluoride (XeF₂) Oxidation of Bromate

The synthesis of the perbromate ion (BrO₄⁻) remained a significant challenge for chemists for many years until its successful preparation in 1968. One of the pioneering methods involved the oxidation of bromate (BrO₃⁻) using xenon difluoride (XeF₂). wikipedia.org This reaction represents a significant breakthrough in the chemistry of bromine compounds. sciencemadness.org

The reaction proceeds as follows: NaBrO₃ + XeF₂ + H₂O → NaBrO₄ + 2HF + Xe preparatorychemistry.com

In this process, xenon difluoride acts as a potent oxidizing agent, facilitating the conversion of bromate to perbromate. smolecule.com The reaction is typically carried out in an aqueous solution. For instance, stirring several hundred milligrams of XeF₂ with a 0.4 M solution of sodium bromate (NaBrO₃) can yield a solution containing 0.07 M perbromate. sciencemadness.org

While this method was crucial in the initial isolation and characterization of perbromates, it is not ideal for large-scale synthesis due to the high cost and specialized handling requirements of xenon difluoride. wikipedia.orgsmolecule.com The purification of the resulting this compound solution involves removing unreacted bromate. This can be achieved by precipitation with silver fluoride (B91410) (AgF) at low temperatures (0°C), followed by the precipitation of rubidium perbromate (RbBrO₄) by adding rubidium fluoride (RbF). sciencemadness.org

Reaction of Hypobromite (B1234621) and Bromate Ions in Alkaline Solutions

A more recent and straightforward method for synthesizing perbromate ions involves the reaction between hypobromite (BrO⁻) and bromate (BrO₃⁻) ions in a concentrated and alkaline sodium hypobromite (NaOBr) solution. wikipedia.orgsciencemadness.orgacs.org This discovery provided a new pathway to this elusive anion, avoiding the use of hazardous reagents like fluorine gas or expensive ones like xenon difluoride. acs.org

The formation of perbromate in these solutions was confirmed through analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) over a period of 13 days. sciencemadness.orgnih.govacs.org The process is understood to occur in a stepwise manner. Initially, in the concentrated alkaline NaOBr solution, some of the hypobromite ions decompose to form bromate ions. acs.org Subsequently, the newly formed bromate ions react with the remaining hypobromite ions to produce perbromate. sciencemadness.orgacs.org

Mechanistic Studies of Hypobromite/Bromate Interactions

Mechanistic studies have shed light on the dynamics of this reaction. The formation of perbromate is strongly dependent on the initial concentration of bromate. sciencemadness.org Research indicates that in samples where bromate was added at the beginning of the incubation period, perbromate formed at a more rapid rate, supporting the hypothesis that the reaction between hypobromite and bromate is central to perbromate formation. sciencemadness.org

The reaction is observed to be slow, with detectable perbromate formation occurring over several days. wikipedia.org In one study, the reaction was monitored over 13 days in a sodium hypobromite solution incubated at 40°C. sciencemadness.orgacs.org It was found that the conversion rate is low, and the reaction requires a highly alkaline environment (pH > 12.5) to proceed effectively. Despite the slow kinetics, this method offers a valuable route for perbromate synthesis due to the ready availability of the reactants.

Electrochemical Synthesis Techniques

Electrochemical methods have emerged as a promising alternative for the synthesis of this compound, offering a pathway that avoids hazardous chemical oxidants.

Direct Oxidation of Bromate Anions via Applied Current

The direct electrochemical oxidation of bromate (BrO₃⁻) to perbromate (BrO₄⁻) can be achieved by applying an electrical current to a bromate solution. google.com This process was successfully demonstrated, albeit with low yields, through the electrolysis of lithium bromate (LiBrO₃). wikipedia.org The fundamental reaction at the anode is the oxidation of the bromate ion:

BrO₃⁻ → BrO₄⁻ + e⁻

The efficiency of this electrosynthesis is influenced by several factors, including current density and the concentration of the bromate raw material. scite.ai Studies have shown that high current densities are necessary for an efficient process. scite.ai The temperature also plays a critical role, with a range of 20-30°C being recommended for optimal efficiency. scite.ai

Role of Conductive-Diamond Electrodes

The choice of electrode material is crucial in the electrochemical synthesis of perbromate. Boron-doped conductive-diamond (BDD) electrodes have been identified as particularly effective for this purpose. sciencemadness.orggoogle.com These electrodes are known for their high chemical and electrochemical stability, as well as high current efficiency compared to other materials. scite.ai

The use of BDD anodes allows for the generation of hydroxyl radicals (•OH) during the electrolysis of water, which are believed to play a significant role in the oxidation of bromate to perbromate. sciencemadness.orgscite.aijccm.es Research has demonstrated that BDD electrodes can produce significant amounts of perbromates from bromate solutions. scite.aijccm.es For achieving a high yield of perbromate, an electrolysis temperature of 10°C and higher is preferable. google.com

Formation as a By-product during Bromide Electrolysis

Perbromate can also be formed as a by-product during the electrolysis of aqueous solutions containing bromide ions (Br⁻), particularly when using BDD anodes. scite.ai In this process, bromide is first oxidized to bromate, which can then be further oxidized to perbromate under specific conditions. google.com Systematic experimental studies have confirmed the simultaneous formation of both bromate and perbromate during the electrolysis of bromide solutions. scite.ai The formation of perbromate as a by-product is a concern in environmental applications of electrochemical water treatment, where the presence of bromide can lead to the generation of these persistent oxidized species. scite.ai

Other Explored Synthetic Pathways

Beyond the more common methods of synthesis, the formation of the perbromate ion has been observed under specific and often unconventional conditions. These pathways, while not always practical for bulk production, provide significant insight into the chemistry and stability of bromine in its highest oxidation state.

Formation during Electrospray Ionization Processes

An intriguing and unexpected pathway for perbromate formation was discovered during the analysis of bromate solutions using liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgresearchgate.netsciencemadness.orgnih.gov Researchers reported the formation of the perbromate ion (BrO₄⁻) as a direct result of the electrospray ionization (ESI) process itself. acs.orgnih.govacs.orgacs.org

In these studies, standard bromate (BrO₃⁻) solutions, when analyzed by LC-MS/MS, showed a distinct peak corresponding to the perbromate ion. sciencemadness.org This phenomenon was confirmed to be an artifact of the ESI source, where the energy of the process was sufficient to oxidize bromate to perbromate. sciencemadness.orgacs.org The amount of perbromate formed was observed to be dependent on the concentration of the bromate in the solution being analyzed. sciencemadness.org To verify that the perbromate was not already present in the solution but was being formed in-situ, experiments were conducted where the bromate was selectively reduced before analysis, which confirmed the ESI-driven formation pathway. acs.orgresearchgate.netnih.gov This discovery represents a unique synthesis route, demonstrating that the high-energy environment of the ESI process can overcome the significant kinetic barrier associated with the oxidation of Br(V) to Br(VII). sciencemadness.org

Hot Atom Processes and Isotopic Studies

The first-ever successful synthesis of a perbromate salt was not achieved through conventional chemical oxidation but via a "hot atom" process involving nuclear transformation. nasa.govwikipedia.org This landmark achievement in 1968 involved the beta decay of radioactive selenium-83 (⁸³Se), which had been incorporated into a crystalline selenate (SeO₄²⁻) salt. researchgate.netnasa.govwikipedia.org

The nuclear reaction is as follows: ⁸³SeO₄²⁻ → ⁸³BrO₄⁻ + β⁻ wikipedia.org

In this process, a neutron in the ⁸³Se nucleus decays into a proton and an electron (beta particle), transforming the selenium atom into a bromine atom (⁸³Br). The newly formed "hot" bromine atom remains trapped within the selenate's tetrahedral oxygen lattice, resulting in the direct formation of the perbromate ion (BrO₄⁻). researchgate.netnasa.gov This radiochemical method was pivotal as it provided the first concrete proof of the existence and stability of the perbromate ion, which had eluded chemists for decades. sciencemadness.orgnasa.gov While this method is not practical for producing large quantities due to the reliance on radioactive precursors, it was a crucial step that enabled the initial study of perbromate's chemical and physical properties. nasa.govsmolecule.com

Comparative Analysis of Synthetic Methodologies and Scalability

Several methods for synthesizing this compound now exist, each with distinct advantages and disadvantages regarding yield, reaction conditions, and potential for large-scale production. The earliest methods, such as oxidation with xenon difluoride or electrolysis, were not well-suited for preparing large amounts. wikipedia.orgsciencemadness.org The development of the fluorine oxidation method was a significant advancement in convenience and scale. sciencemadness.org A 2011 study introduced a new pathway via the reaction of hypobromite and bromate ions in alkaline solutions. wikipedia.org

A comparative analysis highlights the trade-offs between these different approaches. The fluorine oxidation method is relatively rapid and effective but involves handling highly hazardous fluorine gas. sciencemadness.org Electrochemical synthesis can offer higher yields but is energy-intensive. smolecule.com The hypobromite-bromate reaction is attractive because it avoids hazardous oxidizers, but its very slow kinetics are a major drawback for practical, scalable production. wikipedia.org

Below is a data table comparing key parameters of the major synthetic routes for perbromate.

| Method | Yield (%) | Reaction Time | Key Conditions | Scalability Considerations |

| Fluorine Oxidation | ~20% (can be higher) sciencemadness.org | 2–4 hours | Alkaline (NaOH) solution, 20–25°C sciencemadness.org | Requires handling of hazardous, corrosive F₂ gas; exothermic reaction needs careful thermal management. sciencemadness.org |

| Electrochemical Synthesis | ~65% | 6–8 hours | High current densities required. smolecule.com | Energy-intensive; electrode material and stability are critical factors. sciencemadness.orgsmolecule.com |

| Hypobromite-Bromate Reaction | ~90% | 10–13 days | Ambient temperature, alkaline (pH > 12) solution. smolecule.com | Extremely slow kinetics hinder practical application for large-scale synthesis. wikipedia.orgsmolecule.com |

| Hot Atom Process | Not applicable (Tracer scale) | N/A | Beta decay of ⁸³Se in a selenate lattice. nasa.govwikipedia.org | Impractical for bulk synthesis; reliant on radioactive materials and produces only trace amounts. nasa.govsmolecule.com |

Chemical Reactivity and Reaction Mechanisms of Sodium Perbromate

Oxidation Reactions and Mechanistic Insights

The perbromate (B1232271) ion (BrO₄⁻) is the active species in the oxidative processes involving sodium perbromate. Though considered a strong oxidant, its reactions can sometimes be kinetically slow. sciencemadness.org

The oxidizing strength of the perbromate ion is quantified by its standard reduction potential. In acidic solution, the potential is approximately +1.8 V, while in alkaline solution (pH 14), the reduction potential for the BrO₄⁻/Br⁻ couple is +0.68 V. wikipedia.orgiupac.org This places it as a potent, though sometimes sluggish, oxidant with an apparent oxidizing power intermediate between that of perchlorate (B79767) and periodate (B1199274). sciencemadness.org The high reduction potential indicates a strong thermodynamic driving force for the oxidation of a wide array of substrates.

Interactive Table: Reduction Potentials of Perbromate Ion

| Condition | Couple | Standard Reduction Potential (E°) |

| Acidic Solution | BrO₄⁻ / Br₂ (unspecified) | ~ +1.8 V |

| Alkaline Solution (pH 14) | BrO₄⁻ / Br⁻ | +0.68 V |

The primary mechanism through which this compound exerts its oxidative power is via Oxygen Atom Transfer (OAT). In this process, a perbromate ion donates an oxygen atom to a substrate, leading to the oxidation of the substrate and the reduction of the perbromate, typically to bromate (B103136) (BrO₃⁻) or bromide (Br⁻). Isotopic tracer studies have confirmed that during the oxidation of substrates like S(IV) and As(III), the perbromate ion directly transfers one of its oxygen atoms to the reductant. researchgate.net The specific pathway of this transfer can be influenced by the nature of the substrate and the solvent.

In the presence of electron-rich substrates, the oxidation often proceeds through an electrophilic pathway. The perbromate ion acts as an electrophile, abstracting electrons from nucleophilic sites on the substrate, such as the sulfur atom in sulfides or the oxygen atom in alcohols. This interaction facilitates the transfer of an oxygen atom. For example, this compound is capable of oxidizing thioethers to sulfoxides and sulfones, and alcohols to ketones. The initial step involves the attack of the electron-rich center of the substrate on one of the oxygen atoms of the perbromate anion.

Under certain conditions, particularly in non-polar solvents, the reaction can proceed through a radical mechanism. This pathway involves the homolytic cleavage of a bromine-oxygen (Br-O) bond within the perbromate ion. This cleavage generates highly reactive bromine-oxygen radicals, which then initiate the oxidation of the substrate. Such radical pathways expand the synthetic utility of this compound, allowing for oxidations under conditions that may not favor electrophilic attack.

This compound and its corresponding acid, perbromic acid, are capable of oxidizing a variety of inorganic substrates. The reaction conditions, such as temperature and pH, play a crucial role in the reaction rate and products.

Bromide and Iodide : Perbromate can oxidize bromide (Br⁻) to bromine (Br₂) and subsequently to bromate (BrO₃⁻) in acidic conditions. It also slowly oxidizes iodide at room temperature. sciencemadness.org

Sulfides : Inorganic sulfides can be oxidized by perbromate, in a reaction analogous to the oxidation of organic sulfides (thioethers) to sulfoxides.

Metal Ions : Perbromic acid, particularly at elevated temperatures, is a potent oxidant for various metal ions. At 100°C, 6 M perbromic acid rapidly oxidizes manganese(II) (Mn(II)) to manganese dioxide (MnO₂), chromium(III) (Cr(III)) to dichromate (Cr₂O₇²⁻), and cerous (Ce(III)) ions to ceric (Ce(IV)) ions. sciencemadness.org

Interactive Table: Oxidation of Various Substrates by Perbromate

| Substrate | Oxidizing Agent | Conditions | Product(s) |

| Bromide (Br⁻) | This compound | Acidic | Bromine (Br₂), Bromate (BrO₃⁻) |

| Thioethers (R₂S) | This compound | Mild | Sulfoxides (R₂SO), Sulfones (R₂SO₂) |

| Alcohols | This compound | - | Ketones |

| Manganese(II) | 6 M Perbromic Acid | 100°C | Manganese Dioxide (MnO₂) |

| Chromium(III) | 6 M Perbromic Acid | 100°C | Dichromate (Cr₂O₇²⁻) |

| Cerous (Ce(III)) | 6 M Perbromic Acid | 100°C | Cerium(IV) (Ce(IV)) |

| Iodide (I⁻) | Perbromic Acid | Room Temperature | - (Slow oxidation) |

In the realm of organic synthesis, this compound is recognized as a valuable oxidizing agent. It serves as an effective reagent for a range of oxidative transformations, often providing an alternative to other oxidants like hydrogen peroxide. Its utility is demonstrated in the selective oxidation of functional groups. Key applications include the conversion of thioethers into their corresponding sulfoxides and, with further oxidation, sulfones. It is also employed in the oxidation of alcohols to ketones. The ability to proceed via different mechanisms (electrophilic or radical) allows for a degree of control over its reactivity in complex synthetic pathways.

Oxidation in Organic Synthesis Research

Applications in Specific Reactions (e.g., Miyaura Borylation of Aryl Halides)

Reduction Reactions of Perbromate Ion

As a strong oxidant, the perbromate ion readily undergoes reduction in the presence of suitable reducing agents. The reduction potential for the BrO₄⁻/Br⁻ couple is +0.68 V at pH 14, indicating its thermodynamic capacity to oxidize other species. dbpedia.orgwikipedia.org

This compound can be reduced to bromine-containing species in lower oxidation states, most commonly bromate (BrO₃⁻, Br=+5) and bromide (Br⁻, Br=-1). The specific product depends on the reducing agent used and the reaction conditions. The reduction mechanism involves the sequential removal of oxygen atoms, which is mediated by electron transfer from the reductant to the perbromate ion. For instance, in an acidic medium, perbromate can be reduced by bromide itself.

The following table summarizes some documented reduction reactions of the perbromate ion.

| Reducing Agent | Product(s) | Conditions |

|---|---|---|

| Iodide (I⁻) | Bromate (BrO₃⁻) | Weakly alkaline (pH 7–9), 100°C researchgate.net |

| Bromide (Br⁻) | Bromine (Br₂), Bromate (BrO₃⁻) | Acidic medium |

The kinetics of the reaction between the perbromate ion and several two-equivalent reductants have been investigated. These reductants donate two electrons per molecule in the redox process. Studies in aqueous solution have shown that the reaction rates are dependent on the specific reductant used. osti.gov

For example, the reaction rates for the reduction of perbromate increase in the order: Azide (B81097) (N₃⁻) < Iodide (I⁻). osti.gov The reaction with iodide is part of the iron-induced perbromate-iodide reaction, which can be monitored spectrophotometrically to determine concentrations of iron. nih.gov The reaction with azide radicals (N₃•) is also known, with the azide radical acting as a strong one-electron oxidant itself. mdma.ch

The following table provides an overview of reactions with these reductants.

| Reductant | Relative Reactivity | Notes |

|---|---|---|

| Azide (N₃⁻) | Slowest | Reaction rate is slower compared to iodide. osti.gov |

| Iodide (I⁻) | Faster | The reaction BrO₄⁻ + I⁻ → BrO₃⁻ occurs under specific conditions. researchgate.net The overall reaction is complex and can be induced by metal ions. nih.govacs.org |

Reduction to Lower Oxidation States (e.g., Bromate, Bromide)

Substitution Reactions Involving Perbromate Ion (e.g., Anion Exchange)

The perbromate ion (BrO₄⁻) can participate in substitution reactions, most notably anion exchange reactions. In these processes, the perbromate anion in a salt is exchanged with the anion of another salt. A common example involves the reaction of this compound with silver nitrate (B79036).

When aqueous solutions of this compound and silver nitrate are mixed, a substitution reaction occurs, leading to the formation of silver perbromate (AgBrO₄) and sodium nitrate (NaNO₃). Due to its low solubility in aqueous solutions, silver perbromate precipitates out of the solution, driving the reaction forward.

The ionic equation for this reaction is: Na⁺(aq) + BrO₄⁻(aq) + Ag⁺(aq) + NO₃⁻(aq) → AgBrO₄(s) + Na⁺(aq) + NO₃⁻(aq)

This type of reaction is characteristic of ion-exchange processes where ions are swapped between a solid phase (the resin in ion-exchange chromatography) and a liquid phase (the water solution). Such reactions are useful for synthesizing other perbromate salts from a this compound precursor.

Decomposition Pathways and Stability Studies

The stability of this compound is influenced by various factors, and its decomposition can proceed through several pathways, including thermal, catalyzed, and photolytic routes.

When subjected to heat, this compound undergoes thermal decomposition. Research on the analogous potassium perbromate (KBrO₄) shows that it undergoes an exothermic decomposition at approximately 275-280°C, yielding potassium bromate (KBrO₃) and oxygen (O₂). A similar decomposition pathway is observed for this compound, which decomposes upon heating above 381°C to form sodium bromate and release oxygen.

The sharpness and temperature of this decomposition are significantly dependent on the purity of the salt. Impurities can lower the decomposition temperature; for instance, a sample of potassium perbromate showed some decomposition at 150°C before recrystallization, after which it was stable to nearly 260°C.

| Reactant | Decomposition Temperature | Primary Solid Product | Gaseous Product |

|---|---|---|---|

| This compound (NaBrO₄) | >381°C | Sodium Bromate (NaBrO₃) | Oxygen (O₂) |

In aqueous solutions, the decomposition of perbromate can be accelerated by certain catalysts. At elevated temperatures (100°C), 6 M perbromic acid (HBrO₄) shows rapid decomposition in the presence of silver ions (Ag⁺). Similarly, cerium(IV) ions can catalyze the decomposition of perbromate. While Ce(IV) is produced when cerous nitrate is oxidized by 6 M HBrO₄ at 100°C, the perbromate itself undergoes catalytic decomposition in the presence of cerous perchlorate, likely due to the instability of uncomplexed Ce(IV) under these conditions. The use of silver ions as a catalyst is also noted in improving the oxidation efficiency of other processes, highlighting its catalytic activity.

Flash photolysis studies on aqueous solutions of potassium perbromate indicate that the perbromate ion can decompose upon exposure to ultraviolet light. The proposed

Oxygen Exchange Studies with Water

Kinetic Studies of Perbromate Reactions

The perbromate ion (BrO₄⁻), despite its high thermodynamic oxidizing power, is kinetically sluggish in its reactions. This section delves into the kinetic studies of perbromate reactions, exploring the factors that influence their rates and the underlying mechanisms.

Reaction Rate Dependence on Reactant Concentrations and pH

The rate of perbromate reactions is significantly influenced by the concentrations of the reactants and the pH of the solution. researchgate.net The specific dependencies vary depending on the reducing agent involved.

For the reaction with sulfur(IV) (sulfite, SO₃²⁻) in solutions with a pH greater than 4.5, the reaction follows a simple second-order rate law. researchgate.net

Rate = kₛ[BrO₄⁻][SO₃²⁻]

At 25°C, the rate constant (kₛ) is 5.8 x 10⁻³ L·mol⁻¹·s⁻¹. researchgate.net

The reaction with arsenic(III) is more complex and shows a distinct pH dependence. researchgate.net The rate law is expressed as:

Rate = { (k₁[H⁺] + k₂K₁ + k₃K₁/[H⁺]) / (K₁ + [H⁺]) } [BrO₄⁻][As(III)]

This rate law indicates that the different protonated forms of arsenious acid (H₃AsO₃, H₂AsO₃⁻, and HAsO₃²⁻) react with perbromate at different rates. researchgate.net At 39.7°C, the rate constants are k₁ = 5.6 x 10⁻⁴ L·mol⁻¹·s⁻¹, k₂ = 1.96 x 10⁻² L·mol⁻¹·s⁻¹, and k₃ = 1.16 x 10⁻¹³ s⁻¹, with the acid dissociation constant (K₁) for H₃AsO₃ being 1.6 x 10⁻⁹ M. researchgate.net

In the reaction with antimony(III) in a strongly basic solution, the rate law simplifies to: researchgate.net

Rate = kₛb[BrO₄⁻][Sb(III)]

The rate constant (kₛb) at 25°C is 0.47 L·mol⁻¹·s⁻¹. researchgate.net

The reaction between perbromate and bromide ions is catalyzed by acid and follows a rate law that is first order with respect to perbromate, bromide, and hydrogen ions. emporia.edu

Rate = k[BrO₄⁻][Br⁻][H⁺]²

This indicates a strong dependence on the acidity of the solution. emporia.edu In general, many perbromate reactions show significant pH effects. researchgate.net

Influence of Ionic Strength and Solvent Polarity

The environment in which a reaction occurs, specifically the ionic strength and solvent polarity, can have a marked effect on the rate of perbromate reactions.

Ionic Strength: The ionic strength of a solution, which is a measure of the total concentration of ions, can influence reaction rates, particularly for reactions between ions. For the reaction between perbromate and bromide, the rate was investigated at ionic strengths varying from 0.10 M to 0.50 M. The results were found to be consistent with the Brønsted-Bjerrum relationship, indicating a kinetic salt effect. emporia.edu Similarly, the rates of perbromate reactions with sulfur(IV) and arsenic(III) were also found to be dependent on the total salt concentration. researchgate.netosti.gov

Solvent Polarity: The polarity of the solvent can affect reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. researchgate.nettutorchase.com Polar solvents are generally better at stabilizing charged species. tutorchase.com For reactions involving charged intermediates, a more polar solvent can lower the activation energy and increase the reaction rate. tutorchase.com Conversely, if the reactants are more stabilized by the solvent than the transition state, a polar solvent could decrease the reaction rate. The choice of solvent can also influence the reaction mechanism itself. tutorchase.com While specific studies detailing the effect of a wide range of solvents on this compound reactions are limited, it is a fundamental principle of chemical kinetics that solvent polarity plays a crucial role. researchgate.netlibretexts.org

Activation Parameters and Thermodynamic Quantities for Rate-Determining Steps

The study of reaction rates at different temperatures allows for the determination of activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide insight into the energy requirements and the molecular arrangement of the rate-determining step, which is the slowest step in a reaction mechanism and has the highest activation energy. chemistrytalk.orglibretexts.org

For the reduction of perbromate by various two-equivalent reductants, activation parameters have been determined. osti.gov

| Reductant | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) | Reference Temperature (°C) |

|---|---|---|---|

| Sulfur(IV) | 62.8 ± 2.1 | -92 ± 8 | 25 |

| Arsenic(III) | 55.2 ± 1.3 | -113 ± 4 | 39.7 |

| Antimony(III) | 52.7 ± 0.8 | -71 ± 4 | 25 |

Data sourced from Appelman, E. H., Klaening, U. K., & Thompson, R. C. (1979). Some reactions of the perbromate ion in aqueous solution.

For the reaction between perbromate and bromide ions, the activation energy was determined to be 16.8 kcal/mol (approximately 70.3 kJ/mol). emporia.edu In the reduction of perbromate by iron(II) complexes with substituted 1,10-phenanthrolines, the rate-determining step was found to be the dissociation of a ligand from the iron complex, not the electron transfer itself. acs.org The activation energies for these dissociation steps were found to be in the range of 109 to 134 kJ/mol. acs.org

Iron(II)-Induced Reactions

The reduction of perbromate by many substances can be induced or catalyzed by the presence of iron(II) ions. tandfonline.comresearchgate.net While direct reaction between perbromate and certain organic acids like lactic acid or citric acid is slow, the addition of Fe(II) significantly accelerates the process. tandfonline.comresearchgate.net Kinetic studies of these induced reactions have been performed using perbromate-selective electrodes to monitor the reaction progress. tandfonline.comuoa.grtandfonline.com

In the Fe(II)-induced perbromate-lactic acid reaction, it was observed that no measurable reaction occurs in the absence of iron(II) ions. tandfonline.com The kinetics of the Fe(II)-induced perbromate-iodide reaction have also been studied, leading to the deduction of a reaction mechanism and the development of kinetic methods for determining perbromate and iron(II) concentrations. researchgate.netacs.org

The kinetics of the reduction of perbromate by various iron(II) complexes, such as [Fe(L-L)₃]²⁺ (where L-L is 2,2'-bipyridyl or substituted 1,10-phenanthrolines), have been investigated. acs.org The observed rate law for these reactions is:

-d[Fe(II)]/dt = k₁k₂[Fe(II)][BrO₄⁻] / (k₋₁[L-L] + k₂[BrO₄⁻])

Electrochemical Reaction Kinetics

The electrochemical reduction of the perbromate ion has been a subject of kinetic studies. dtic.mil These investigations often encounter complexities due to the influence of the electrode material and the structure of the electrical double layer at the electrode-solution interface. dtic.mil

Studies on the electrochemical reduction of perbromate have noted that its kinetics can be strikingly different at various electrode materials, such as silver versus mercury, suggesting that the reaction may be "structure-demanding". dtic.mil This implies that the nature of the electrode surface and its interaction with the solvent and the perbromate ion significantly influence the reaction rate. dtic.mil

The effect of ammonium (B1175870) ions on the electroreduction of perbromate has been found to be comparable to that of potassium ions. researchgate.net Cyclic voltammetry has been employed to study the redox behavior of perbromate. For instance, the electrochemical synthesis of perbromate from bromate on boron-doped diamond electrodes has been characterized using cyclic voltammetry. sciencemadness.orgidsi.md

The application of double-layer corrections, such as the Frumkin model, to the kinetics of perbromate reduction has been a topic of discussion, with results indicating noticeable discrepancies from the model's predictions. dtic.mil This suggests that simple electrostatic effects are not sufficient to fully describe the kinetic behavior of perbromate at an electrode surface. dtic.mil

Theoretical and Computational Investigations of Perbromate Chemistry

Electronic Structure and Bonding Analysis of the Perbromate (B1232271) Anion (BrO₄⁻)

The perbromate anion, BrO₄⁻, consists of a central bromine atom bonded to four oxygen atoms. wikipedia.org The bromine atom is in its highest oxidation state of +7. The arrangement of the atoms gives the ion a tetrahedral molecular geometry, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. guidechem.com This tetrahedral arrangement minimizes the repulsion between the four electron domains around the central bromine atom, resulting in a stable configuration. guidechem.com The bond angles in this tetrahedral structure are approximately 109.5 degrees.

Quantum Chemical Calculations (e.g., Density Functional Theory Simulations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for investigating the properties of molecules and ions like perbromate. nrel.govarabjchem.org These computational methods allow for the modeling of various chemical properties with a good balance of accuracy and computational cost. nrel.gov

Modeling Electron Affinity and Reaction Barriers

DFT simulations are capable of modeling the electron affinity of the perbromate radical (BrO₄) and the reaction barriers involved in its chemical reactions. The calculated adiabatic electron affinity for BrO₄ is a significant 5.28 eV, indicating a strong tendency to accept an electron and form the stable BrO₄⁻ anion. researchgate.net Understanding these properties is crucial for predicting how perbromate will interact with other substances. For instance, the high energy barrier for the oxidation of bromate (B103136) (BrO₃⁻) to perbromate is a key reason for the difficulty in synthesizing perbromates. sciencemadness.org Computational models can help to quantify these barriers, providing insights that are difficult to obtain through experimental means alone.

Prediction of Reactivity with Novel Substrates

Computational methods can also be used to predict the reactivity of perbromate with new or unstudied substrates. By calculating properties like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), chemists can infer the electrophilic and nucleophilic nature of reactants and predict the likely sites of reaction. arabjchem.orgresearchgate.netnih.gov For example, DFT calculations can be used to model the reaction pathways and transition states for the oxidation of various substrates by perbromate, helping to elucidate the reaction mechanisms. acs.org These predictive capabilities are valuable in designing new synthetic routes and understanding the chemical behavior of perbromate in different environments.

Thermodynamic Properties and Stability Predictions (e.g., Enthalpy of Formation)

Thermodynamic properties are fundamental to understanding the stability and reactivity of chemical compounds. numberanalytics.com For sodium perbromate and the perbromate ion, these properties have been investigated through both experimental and computational methods.

Interactive Table: Thermodynamic Properties of Related Bromine Compounds

| Compound | Formula | Standard Enthalpy of Formation (kJ/mol) |

|---|---|---|

| Sodium Bromate | NaBrO₃ | -334.1 matweb.comnih.gov |

| Perchlorate (B79767) Ion | ClO₄⁻ (aq) | -128.10 mrbigler.com |

| Bromine | Br₂ (l) | 0 mrbigler.com |

| Carbon Dioxide | CO₂ (g) | -393.51 mrbigler.com |

| Water (liquid) | H₂O (l) | -285.830 mrbigler.com |

Theoretical Explanations for Synthesis Elusiveness and Anomalous Oxidizing Power

The synthesis of perbromates proved to be a significant challenge for chemists for many years, a fact that has been a subject of theoretical interest. sciencemadness.orgresearchgate.netresearchgate.netacs.org The primary reason for this difficulty is the high activation energy barrier for the oxidation of bromate (BrO₃⁻) to perbromate (BrO₄⁻). sciencemadness.org Theoretical models help to explain why common strong oxidizing agents that work for other halogens are ineffective in producing perbromate. sciencemadness.orgresearchgate.net

Despite being a powerful oxidizing agent with a high reduction potential, perbromate is often described as a "sluggish" or kinetically slow oxidant. researchgate.net This anomalous behavior can also be investigated using computational chemistry. The tetrahedral and highly symmetric structure of the perbromate ion, with its delocalized bonding, contributes to its relative inertness once formed. guidechem.com Theoretical calculations can model the transition states of its reactions, revealing the high energy requirements for the initial steps of electron transfer and bond breaking, thus explaining its kinetic stability.

Computational Modeling of Reaction Pathways and Species Distribution

Computational modeling is an invaluable tool for mapping out the complex reaction pathways and determining the distribution of different chemical species in a reaction mixture. acs.orgacs.org For perbromate chemistry, this can involve modeling the step-by-step mechanism of its formation or its reactions with other substances.

Advanced Spectroscopic and Analytical Characterization in Research

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Ultraviolet (UV) absorption spectroscopy is a fundamental tool for characterizing the perbromate (B1232271) ion in solution. Aqueous solutions of sodium perbromate exhibit a distinct UV absorption spectrum. sciencemadness.org Studies on potassium perbromate (KBrO₄), which has similar spectral properties to NaBrO₄, show a strong absorption band in the far-ultraviolet region. sciencemadness.org The fact that solutions of perbromic acid and alkali perbromates share the same UV and Raman spectra confirms the presence of the same ionic species, the tetrahedral BrO₄⁻ ion. sciencemadness.org These solutions are reported to obey Beer's law, which allows for the quantitative analysis of perbromate concentration. sciencemadness.org

The UV spectrum of the perbromate ion is considered in the context of other oxyhalogens like perchlorate (B79767) and periodate (B1199274). sciencemadness.org The spectral characteristics provide evidence that the tetrahedral BrO₄⁻ ion is the main perbromate species in both solid potassium perbromate and in neutral and acidic perbromate solutions. sciencemadness.org

| Technique | Sample Type | Key Findings | Reference |

|---|---|---|---|

| Ultraviolet (UV) Absorption Spectroscopy | Aqueous KBrO₄ Solutions | Identical spectra to HBrO₄ solutions, confirming the presence of the BrO₄⁻ ion. Obeys Beer's law. | sciencemadness.org |

| Aqueous NaBrO₄ Solutions | Similar spectral properties to KBrO₄ and HBrO₄ solutions. | sciencemadness.org |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to study species with unpaired electrons, such as free radicals. mdpi.comunibo.itbhu.ac.in In the context of this compound, ESR is instrumental in studying radical species formed during processes like irradiation.

Research has shown that the reaction of O⁻ with bromate (B103136) (BrO₃⁻) in an irradiated potassium chlorate (B79027) crystal matrix leads to the formation of a tetrahedral adduct, BrO₄²⁻. aip.org The ESR spectra confirm that this species is virtually identical to the one formed by electron capture on the perbromate ion (BrO₄⁻). aip.org This highlights the structural equivalence between [XO₃⁻ + O⁻] and [XO₄⁻ + e⁻] for heavier halogens. aip.org The analysis of the hyperfine structure in an ESR spectrum can provide detailed information about the electronic structure of the radical and the interaction of the unpaired electron with surrounding magnetic nuclei. bhu.ac.in

Raman spectroscopy is a powerful vibrational spectroscopy technique used to identify molecules and study their structure. For the perbromate ion, Raman spectra provide characteristic vibrational modes. The Raman spectrum of an aqueous solution of this compound is nearly identical to that of perbromic acid and solid potassium perbromate, indicating that the same tetrahedral BrO₄⁻ species is present in all cases. sciencemadness.org

The fundamental vibrational modes for the perbromate ion have been observed and assigned. researchgate.net The comparison between Raman and infrared spectra reveals that two of the four Raman bands are also strongly active in the infrared, which is the expected behavior for a tetrahedral molecule. sciencemadness.org Studies of potassium perbromate in anhydrous hydrogen fluoride (B91410) have used Raman spectroscopy to show that the perbromate ion is partially protonated, allowing for the determination of its acid strength relative to perchloric acid. osti.govacs.org

| Technique | Sample | Key Vibrational Bands (cm⁻¹) | Interpretation | Reference |

|---|---|---|---|---|

| Raman Spectroscopy | Aqueous NaBrO₄ | ~800–900 | Identifies BrO₄⁻ vibrational modes, confirming tetrahedral structure. | sciencemadness.org |

| Solid KBrO₄ | Similar to aqueous solution | The same tetrahedral BrO₄⁻ species is present in the solid state. | sciencemadness.org |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and the chemical and electronic state of the elements within a material. micro.org.aueag.comcnrs.fr XPS is a key method for confirming the +7 oxidation state of bromine in this compound.

The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1 to 10 nanometers of the material. cnrs.fr The binding energy of these core-level electrons is characteristic of the element and its oxidation state. jh.edu A higher positive oxidation state results in a higher binding energy due to increased coulombic interaction between the photoelectron and the ion core. jh.edu This "chemical shift" allows XPS to distinguish between different oxidation states, such as bromine in perbromate (+7) versus bromate (+5). jh.edu

The study of single crystals of compounds like this compound after exposure to X-rays provides insight into the formation of defects and radiolytic products. When crystals are irradiated, free radicals can be generated. mdpi.com In studies on related compounds like sodium bromate, X-irradiation leads to the formation of color centers and various defect species that can be analyzed using techniques like optical absorption and thermoluminescence. acs.org

In x-irradiated potassium chlorate crystals containing bromate ions as an impurity, the migration of O⁻ radicals and their subsequent reaction with BrO₃⁻ to form the perbromate radical anion (BrO₄²⁻) has been observed via ESR spectroscopy. aip.org Similar studies on potassium perbromate (KBrO₄) have investigated the primary radiation-induced electron-excess defects. aip.org These studies are crucial for understanding the stability and decomposition pathways of perbromate under ionizing radiation.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Confirmation

Chromatographic and Mass Spectrometric Methods for Speciation and Quantification

The separation, identification, and quantification of different chemical forms of an element, known as speciation, is critical for understanding its behavior and impact. thermofisher.com For bromine oxyanions, including perbromate, a combination of chromatography and mass spectrometry is often the method of choice.

Ion chromatography (IC) is a powerful technique for separating ions and polar molecules based on their charge. thermofisher.com It can be used to separate perbromate from other bromine species like bromate and bromide. When coupled with a highly sensitive detector like an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), the resulting IC-ICP-MS technique allows for the precise quantification of each separated species. thermofisher.comthermofisher.com This is particularly important in environmental and water quality analysis where different bromine species have vastly different toxicities. thermofisher.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another advanced method used for the analysis of perbromate. researchgate.net This technique has been used to establish the formation of the perbromate ion in alkaline sodium hypobromite (B1234621) solutions by analyzing both bromate and perbromate over time. researchgate.net The high sensitivity and selectivity of LC-MS/MS make it suitable for detecting and quantifying trace amounts of perbromate. researchgate.net

| Technique | Purpose | Key Advantages | Reference |

|---|---|---|---|

| Ion Chromatography (IC) | Separation of perbromate from bromate and bromide. | Effective separation of ionic species. | thermofisher.com |

| IC-ICP-MS | Speciation and quantification of bromine species. | High sensitivity and element-specific detection. Reduces risk of contamination. | thermofisher.comthermofisher.com |

| LC-MS/MS | Detection and quantification of perbromate. | High sensitivity and selectivity, suitable for trace analysis and confirming formation pathways. | researchgate.netresearchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of perbromate, offering high sensitivity and selectivity. researchgate.net This technique is particularly valuable for distinguishing and quantifying perbromate from other bromine oxyanions.

LC-MS/MS is instrumental in the quantitative analysis of perbromate (BrO₄⁻) and bromate (BrO₃⁻) in complex reaction mixtures. This capability is essential for tracking the efficiency of synthetic procedures and understanding the distribution of bromine species. For instance, in studies of perbromate formation from the reaction of hypobromite and bromate ions in alkaline solutions, LC-MS/MS was used to analyze the concentrations of both ions over time. sciencemadness.orgnih.govacs.org The method allows for the direct injection of diluted samples, minimizing sample preparation and potential for analyte loss. researchgate.net

A key challenge in LC-MS/MS analysis is the potential for in-source formation of perbromate from bromate during the electrospray ionization process. sciencemadness.orgnih.gov This artifact can lead to an overestimation of the perbromate concentration. To address this, researchers have developed methods that involve the selective reduction of bromate prior to analysis, allowing for the accurate quantification of the perbromate that was originally present in the reaction mixture. sciencemadness.orgnih.gov

| Analyte | Typical LC-MS/MS Parameters | Notes |

| Perbromate (BrO₄⁻) | Ionization Mode: Negative Electrospray Ionization (ESI-) | Allows for sensitive detection of the anionic species. |

| MRM Transitions: Monitoring specific precursor-to-product ion transitions | Ensures high selectivity and reduces background noise. | |

| Bromate (BrO₃⁻) | Ionization Mode: Negative Electrospray Ionization (ESI-) | Similar to perbromate for simultaneous analysis. |

| MRM Transitions: Specific transitions for bromate | Differentiates from perbromate and other interfering ions. |

The ability of LC-MS/MS to provide time-resolved quantitative data is crucial for monitoring the progress of reactions and elucidating formation pathways. researchgate.net In the synthesis of perbromate from hypobromite and bromate, LC-MS/MS analysis over a 13-day period revealed the gradual formation of perbromate. sciencemadness.orgnih.govacs.org This detailed monitoring allows for the optimization of reaction conditions, such as temperature and reactant concentrations, to maximize the yield of the desired product.

Furthermore, LC-MS/MS can help identify reaction intermediates and byproducts, providing deeper insights into the reaction mechanism. lcms.cz For example, the detection of specific ions can confirm the proposed steps in a reaction sequence. The technique's high sensitivity enables the detection of even trace amounts of these species, which might be missed by other analytical methods. waters.com

Quantitation of Perbromate and Bromate in Reaction Mixtures

Ion Chromatography Coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP/MS) for Halogen Speciation

Ion Chromatography (IC) coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP/MS) is a powerful hyphenated technique for the speciation of halogens, including bromine oxyanions like perbromate and bromate. lcms.czanalytik-jena.com This method combines the separation capabilities of IC with the element-specific and highly sensitive detection of ICP-MS. lcms.cz

IC separates different ionic species based on their interaction with a stationary phase. lcms.cz The eluent from the IC column is then introduced into the ICP-MS, where the atoms are ionized in a high-temperature plasma and detected based on their mass-to-charge ratio. lcms.cz This allows for the specific quantification of each bromine-containing species as it elutes from the column. nih.gov

IC-ICP/MS offers excellent detection limits for bromate and bromide, often in the low microgram-per-liter (µg/L) range. nih.govresearchgate.net This makes it particularly suitable for the analysis of trace levels of these ions in various samples. The technique's ability to separate and quantify different halogen species simultaneously is a significant advantage in complex matrices. nih.govthermofisher.com

| Parameter | Typical IC-ICP/MS Conditions for Halogen Speciation |

| IC Column | Anion exchange column (e.g., Dionex IonPac AS12A) nih.gov |

| Eluent | Aqueous ammonium (B1175870) carbonate solution nih.gov |

| ICP-MS Detection | Monitoring bromine isotopes (e.g., ⁷⁹Br and ⁸¹Br) |

| Detection Limits | Sub-µg/L to low µg/L range for bromate and bromide nih.gov |

High Performance Liquid Chromatography (HPLC) for Perbromate Analysis

High Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of perbromate. While often coupled with mass spectrometry, HPLC with other detectors can also be employed. For instance, HPLC with a post-column reaction system and a suitable detector can be used for the determination of bromate. nih.gov

In the context of perbromate analysis, HPLC methods are typically designed to separate it from other inorganic anions. Reversed-phase columns are commonly used, and the mobile phase composition is optimized to achieve good resolution between the analytes. sci-hub.se The choice of detector depends on the specific requirements of the analysis, with conductivity and UV detectors being common choices for ion analysis.

A study on the analysis of sodium percarbonate developed a modified HPLC with visible detection (HPLC-VIS) system. nih.govrsc.org This approach, while not directly on this compound, demonstrates the adaptability of HPLC systems for oxidant quantification by incorporating a reaction within the system. nih.govrsc.org

| HPLC Parameter | Typical Conditions for Anion Analysis |

| Column | Reversed-phase (e.g., C18) or ion-exchange columns sci-hub.sesielc.com |

| Mobile Phase | Buffered aqueous solutions, often with an organic modifier like acetonitrile (B52724) sci-hub.sesielc.com |

| Detection | Conductivity, UV, or Evaporative Light Scattering Detector (ELSD) sielc.com |

Titrimetric and Potentiometric Methods

Iodometric titration is a well-established method for the determination of oxidizing agents like perbromate and bromate. nist.gov The principle of this method involves the reaction of the analyte with an excess of iodide (I⁻) in an acidic solution. The oxidizing agent (perbromate or bromate) oxidizes the iodide to iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator to detect the endpoint. nist.goveusalt.com

The reactions involved are:

For perbromate: BrO₄⁻ + 8H⁺ + 8I⁻ → Br⁻ + 4H₂O + 4I₂

For bromate: BrO₃⁻ + 6H⁺ + 6I⁻ → Br⁻ + 3H₂O + 3I₂

Titration of iodine: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

To determine perbromate in the presence of bromate, a method involves the reduction of perbromate to bromate by iodide in a weakly alkaline solution at elevated temperatures. researchgate.net The total bromate content can then be determined by acidification and titration with thiosulfate. By knowing the initial bromate concentration, the perbromate concentration can be calculated. researchgate.net

| Titration Component | Role in Iodometric Titration |

| Potassium Iodide (KI) | Source of iodide ions, which are oxidized by perbromate/bromate. |

| Acid | Provides the necessary acidic medium for the oxidation-reduction reaction to proceed. |

| Sodium Thiosulfate (Na₂S₂O₃) | Standard solution used as the titrant to react with the liberated iodine. google.com |

| Starch Indicator | Forms a dark blue complex with iodine, allowing for visual detection of the endpoint. |

Use of Ion-Selective Electrodes in Kinetic Studies

The real-time monitoring of reactant or product concentrations is fundamental to the study of chemical kinetics. For reactions involving the perbromate ion (BrO₄⁻), ion-selective electrodes (ISEs) have proven to be a valuable analytical tool for elucidating reaction mechanisms and determining reaction rates. These potentiometric sensors offer the advantage of continuous and direct measurement of ion activity in a solution without significantly perturbing the reaction mixture.

Kinetic investigations of this compound reactions have utilized two main types of ion-selective electrodes: those that directly detect the perbromate ion and those that monitor the concentration of another species involved in the reaction, such as the iodide ion (I⁻). tandfonline.comtandfonline.com

A perbromate-selective liquid membrane electrode, for instance, was developed and employed to study the kinetics of the iron(II)-induced perbromate-lactic acid reaction. tandfonline.comtandfonline.com This electrode typically uses a liquid membrane composed of a solution of a large organic cation paired with the perbromate anion, such as crystal violet-perbromate, dissolved in an organic solvent like chlorobenzene. sci-hub.se The potential difference that develops across this membrane is proportional to the logarithm of the perbromate ion activity in the sample solution, allowing for the continuous tracking of its consumption during the reaction. This setup has been successfully used to deduce reaction mechanisms and devise methods for the quantitative analysis of substances like lactic acid. tandfonline.com

In other kinetic studies, where perbromate reacts with iodide, an iodide-selective electrode can be used to monitor the course of the reaction. tandfonline.comacs.org The change in iodide concentration is measured potentiometrically, providing data to calculate the reaction rate. This approach was applied to the iron(II)-induced perbromate-iodide reaction, enabling a detailed kinetic study and the development of kinetic methods for determining the concentrations of iron, perbromate, and various complexing agents. tandfonline.comacs.org

The research conducted using these electrodes has yielded significant findings, including the determination of reaction rate constants and equilibrium constants. tandfonline.com For example, in the study of the iron(II)-induced reaction between perbromate and lactic acid, a perbromate-selective electrode was used to follow the reaction's progress. tandfonline.com The data obtained from such experiments not only provide insight into the reaction kinetics but also form the basis for analytical methods for determining the concentration of other reactants.

Below is a table summarizing the results from a study where a perbromate ion-selective electrode was used in a kinetic-potentiometric method to determine the concentration of lactic acid.

Table 1: Determination of Lactic Acid Using a Perbromate Ion-Selective Electrode

| Sample | Lactic Acid Taken (μg) | Lactic Acid Found (μg) | Relative Error (%) |

|---|---|---|---|

| 1 | 90.1 | 91.5 | +1.5 |

| 2 | 180.2 | 177.5 | -1.5 |

| 3 | 360.4 | 366.5 | +1.7 |

| 4 | 540.6 | 532.8 | -1.4 |

| 5 | 675.7 | 685.4 | +1.4 |

Data sourced from a kinetic study of the iron(II)-induced perbromate-lactic acid reaction. tandfonline.com

The successful application of ion-selective electrodes in these studies underscores their utility in the advanced characterization of reactions involving this compound. By providing continuous, real-time data, ISEs facilitate a deeper understanding of the complex kinetics of perbromate chemistry.

Advanced Research Applications of Sodium Perbromate

Applications in Advanced Organic Synthesis Research

As a strong oxidizing agent, sodium perbromate (B1232271) is a valuable reagent in laboratory settings for chemical synthesis. qsstudy.comlookchem.com Its primary role is to facilitate oxidation reactions, where it donates oxygen atoms to a substrate, a process that involves the transfer of electrons from the compound being oxidized to the perbromate ion.

Research has shown its utility in converting various functional groups. For example, it is effective in the oxidation of thioethers to their corresponding sulfoxides and sulfones. It has also been identified as a potential reagent in the Miyaura borylation reaction for converting aryl halides into phenols.

Selected Oxidation Reactions Using Sodium Perbromate

| Substrate Class | Product Class | Reaction Type | Reference |

|---|---|---|---|

| Thioethers (R₂S) | Sulfoxides (R₂SO) / Sulfones (R₂SO₂) | Oxidation | |

| Aryl Halides | Phenols | Oxidation (in Miyaura borylation) |

While specific research branding this compound as a "green" reagent is limited, its properties suggest potential advantages that align with the principles of green chemistry. Strong oxidizers are fundamental in synthesis, and perbromate could serve as an alternative to more hazardous reagents. For instance, related compounds like sodium perborate (B1237305) are used as substitutes for highly concentrated and potentially explosive hydrogen peroxide solutions. organic-chemistry.org The exploration of this compound could follow a similar path, potentially replacing reagents that produce more toxic or difficult-to-manage waste streams. Its use in aqueous conditions and high atom economy in oxygen transfer reactions are areas for future green chemistry research.

The synthesis of complex organic molecules often requires precise and selective oxidation steps. The strong oxidizing power of the perbromate ion makes it a candidate for such transformations. ic.ac.uk While its analog, periodate (B1199274), has found significant utility in organic synthesis, the potential of perbromate remains an area of active curiosity. ic.ac.uk The development of more accessible synthesis routes, such as the reaction between hypobromite (B1234621) and bromate (B103136) ions in alkaline solutions, may enable broader investigation into its use for constructing intricate molecular architectures that are vital in pharmaceuticals and materials science. wikipedia.orgnih.gov

Green Chemistry Approaches with Perbromate

Role in Catalysis Research

The unique electronic and structural properties of the perbromate ion lend themselves to investigation in the field of catalysis.

In metal-catalyzed reactions, the choice of counter-ion is crucial as it can influence the catalyst's stability and reactivity. Perchlorate (B79767) (ClO₄⁻), an ion structurally analogous to perbromate, is often used as a non-coordinating counter-ion in metal catalysis. ic.ac.uk This has led to speculation that perbromate could serve a similar function, potentially opening up new catalytic pathways or improving existing ones. ic.ac.uk As larger quantities of perbromate become available for study, its role as a non-interfering anion in sensitive catalytic systems is a promising research frontier. ic.ac.uk

The electrochemical behavior of the perbromate ion has been a subject of research. Studies on its polarographic reduction at a dropping mercury electrode have used perbromate as a probe to understand the structure of the electrochemical double layer. capes.gov.br These investigations noted that the reduction of perbromate is affected by the presence of other ions in the solution, a phenomenon accounted for by the Frumkin correction, which relates reaction rates to the potential at the electrode surface. capes.gov.br

Furthermore, research into the electrochemical synthesis of perbromate has revealed key details about its formation. The anodic oxidation of bromate using boron-doped diamond (BDD) electrodes can produce perbromate. researchgate.netgoogle.com Studies have shown that electrolysis conditions, such as temperature, can be tuned to selectively favor the formation of either bromate or perbromate, highlighting a potential method for controlled electrochemical production. google.com

Electrochemical Research Involving Perbromate

| Research Area | Key Finding | Methodology/System | Reference |

|---|---|---|---|

| Double Layer Structure Probe | Perbromate reduction is influenced by specifically adsorbed ions (Cl⁻, Br⁻, I⁻). | Polarographic reduction at a dropping mercury electrode. | capes.gov.br |

| Electrosynthesis | Perbromate can be generated from bromate via anodic oxidation. | Electrolysis using boron-doped diamond (BDD) anodes. | researchgate.netgoogle.com |

| Selective Synthesis | Adjusting electrolysis temperature can control the yield of perbromate versus bromate. | Anodic oxidation on BDD electrodes. | google.com |

Investigation of Perbromate in Novel Catalytic Systems

Environmental Chemistry Research Perspectives

The emergence of perbromate as a potential byproduct of water treatment processes has opened new avenues for environmental chemistry research. Studies have shown that during the electrolysis of aqueous solutions containing bromide ions, both bromate and perbromate can be formed, particularly when powerful BDD anodes are used. This raises concerns about the potential environmental persistence and impact of perbromate, as its chemistry is not as well understood as that of other halogen oxyanions.

A 2011 study reported the formation of the perbromate ion from the reaction of hypobromite and bromate ions in alkaline solutions, a pathway that could occur under certain environmental or industrial conditions. sciencemadness.orgacs.org The discovery of this formation route, confirmed by LC-MS/MS analysis, underscores the need to investigate the potential for perbromate to appear as a contaminant. nih.govsciencemadness.orgresearchgate.net Consequently, research is needed to develop sensitive analytical methods for its detection and to study its fate, transport, and potential remediation strategies in aqueous environments.

Formation as Disinfection By-product in Water Treatment

The formation of disinfection by-products (DBPs) is a critical area of research in water treatment, as disinfectants can react with naturally present substances to create new, sometimes regulated, compounds. waterrf.orgepa.govwestechwater.com While chlorine is a common disinfectant, alternatives like ozone and electrochemical processes are also used. waterrf.orgwestechwater.com When source waters contain bromide (Br⁻), disinfection can lead to the formation of various brominated DBPs. epa.gov

Research into advanced electrochemical disinfection methods, particularly those using boron-doped diamond (BDD) anodes, has identified the potential for this compound (NaBrO₄) to be formed as a DBP. researchgate.net Systematic studies involving the electrolysis of bromide-containing synthetic water have shown that while hypobromite and bromate are expected by-products, perbromate can also be generated under certain conditions. researchgate.net

However, studies indicate that perbromate formation is not a significant risk under typical drinking water treatment conditions. researchgate.netresearchgate.net It was not detected when initial bromide concentrations were low. researchgate.net The formation of perbromate from bromate is significantly less efficient than the analogous conversion of chlorate (B79027) to perchlorate. researchgate.net In experiments comparing equimolar concentrations of chloride and bromide, approximately 20 times more perchlorate was formed than perbromate. researchgate.net

Factors influencing the electrochemical formation of perbromate include current density and temperature. Higher current densities tend to favor the formation of more oxidized species like bromate and subsequently perbromate. researchgate.netresearchgate.net Interestingly, one study observed that more perbromate was detected at a lower temperature of 5°C compared to experiments conducted at 20°C. researchgate.net

Table 1: Experimental Conditions for Perbromate Formation during Electrolysis of Bromide Solutions

| Parameter | Range Studied | Observation on Perbromate Formation | Source |

|---|---|---|---|

| Initial Bromide Conc. | 1–1,005 mg/dm³ | Not detected at the lowest concentrations typical for drinking water. | researchgate.net |

| Current Density | 50–700 A/m² | Higher current density leads to higher bromate levels, a precursor to perbromate. | researchgate.net |

| Temperature | 5–30°C | More perbromate was detected at 5°C compared to 20°C. | researchgate.net |

| Starting Material | Bromide vs. Bromate | The yield of perbromate was slightly lower when bromate was the starting material compared to bromide. | researchgate.net |

Transformation Pathways in Aqueous Systems

The transformation of this compound in aqueous environments is characterized by its decomposition and reaction with reducing agents. The perbromate ion is a strong oxidizing agent, although it can be kinetically sluggish. researchgate.net Its decomposition pathway can lead to the formation of bromate (BrO₃⁻) or bromide (Br⁻) and the release of oxygen, depending on the specific conditions.

The reactivity of the perbromate ion with various two-equivalent reductants has been studied in aqueous solutions. The rates of reaction were found to increase significantly across different reductants, following the order: N₃⁻ < ClO₂⁻ ∼ SeO₃²⁻ ∼ NO₂⁻ < P(III) ≪ S(IV) ≤ As(III) < Sb(III). researchgate.net

Detailed kinetic studies have been performed for specific reactions. For instance, the reaction between perbromate and sulfur(IV) in solutions more basic than pH 4.5 follows the rate law: -d[BrO₄⁻]/dt = kₛ[BrO₄⁻][SO₃²⁻] At 25°C, the rate constant, kₛ, is 5.8 × 10⁻³ L/mol·s. researchgate.net

Analytical Chemistry Research for Method Development and Optimization

Quantitative Analysis and Titration Development

The quantitative analysis of perbromate is essential for its study in various chemical systems. Titration, a fundamental method of volumetric analysis, has been adapted for the determination of the perbromate ion. researchgate.netslideshare.netlibretexts.org

Two specific titration methods have been developed for quantifying perbromate in the presence of bromate. researchgate.net

Iodide-Arsenite Method : In this method, perbromate is reduced to bromate by iodide in a weakly alkaline solution (pH 7–9) at 100°C. An excess of arsenite is added to prevent the formation of iodine in the hot solution. This excess arsenite is then back-titrated with a standard iodine solution to determine the amount of perbromate originally present. researchgate.net

Thiosulphate Method : After the initial determination of perbromate, the total bromate content (the original bromate plus the bromate formed from the reduction of perbromate) is determined. This is achieved by acidifying the solution and titrating it with a standard thiosulphate solution. By subtracting the initial bromate content from the total, the amount of perbromate can be calculated. researchgate.net

These methods are noted for being both simple and accurate for the determination of BrO₄⁻. researchgate.net Amperometric titrations have also been mentioned as a technique used in research involving perbromate analysis. researchgate.net

Speciation Methods for Bromine Oxyanions

Differentiating between the various oxidation states of bromine (bromide, bromite, bromate, and perbromate), known as speciation, is critical, especially in contexts like drinking water analysis where toxicity varies greatly between the species. thermofisher.comresearchgate.net While bromate is a regulated and known carcinogen, perbromate is studied as a potential by-product of advanced oxidation processes. researchgate.netthermofisher.com

Advanced analytical techniques are required for accurate speciation. The primary methods involve coupling a separation technique, like ion chromatography (IC) or high-performance liquid chromatography (HPLC), with a sensitive detection method, such as tandem mass spectrometry (MS/MS) or inductively coupled plasma mass spectrometry (ICP-MS). thermofisher.comacs.orgs4science.at

IC-ICP-MS : This is a powerful technique for the determination of bromine oxyanions. EPA Method 321.8, for example, provides a procedure for determining bromate in drinking water using IC-ICP-MS. thermofisher.com This coupling allows for the physical separation of the anions on the IC column followed by highly sensitive and element-specific detection by ICP-MS. This method effectively reduces polyatomic interferences that can affect the measurement of bromine isotopes (m/z 79 and 81). thermofisher.com

LC-MS/MS : Liquid chromatography-tandem mass spectrometry has also been successfully employed to establish the formation of perbromate. acs.org This method allows for the direct injection of water samples and uses electrospray ionization (ESI) to create ions that are then separated and detected by the mass spectrometer. researchgate.netacs.org

Research has focused on optimizing these methods to improve speed and efficiency. For samples containing only bromide and bromate, rapid isocratic HPLC methods have been developed that can complete an analysis in under three minutes. For more complex samples containing other bromine compounds, gradient HPLC methods are used for better separation. s4science.at

Table 2: Comparison of Analytical Methods for Bromine Speciation

| Method | Separation Technique | Detection Technique | Key Features | Source |

|---|---|---|---|---|

| IC-ICP-MS | Ion Chromatography (IC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | High sensitivity; element-specific; reduces polyatomic interferences; basis for EPA Method 321.8. | thermofisher.com |

| HPLC/ICP-MS | High-Performance Liquid Chromatography (HPLC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Robust; rapid isocratic methods (<3 min) and more detailed gradient methods are available. | s4science.at |

| LC-MS/MS | Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS) | Confirmed formation of perbromate; uses electrospray ionization (ESI). | researchgate.netacs.org |

Future Research Directions and Unexplored Avenues

Development of Novel and Economically Viable Synthetic Routes

The traditional synthesis of sodium perbromate (B1232271) involves the oxidation of sodium bromate (B103136) with powerful and hazardous oxidizing agents like fluorine gas or xenon difluoride in an alkaline solution. sciencemadness.orgchemicalforums.com While effective for laboratory-scale production, these methods are costly and present significant safety challenges, hindering wider application. sciencemadness.orgsciencemadness.org Future research is imperative to develop more economical and safer synthetic pathways.

Promising alternatives that warrant further investigation include:

Advanced Electrochemical Methods: The use of specialized anodes, such as boron-doped diamond (BDD) electrodes, has shown potential for the direct oxidation of bromate to perbromate. sciencemadness.orghawaii.edu Optimizing parameters like current density, electrode material, and electrolyte composition could lead to a more sustainable and scalable production method.

Novel Oxidizing Agents: Exploring the efficacy of other strong, yet more manageable, oxidants could yield new synthetic routes. The potential of ferrate(VI) ions, for instance, has been debated and warrants experimental investigation. chemicalforums.com

Hypobromite-Bromate Reaction: A recently discovered pathway involves the reaction of hypobromite (B1234621) and bromate ions in a highly alkaline solution. researchgate.netacs.orgnih.gov While currently slow, research into catalysts or reaction condition optimization could enhance its feasibility. sciencemadness.orgresearchgate.net

A comparative analysis of current and potential synthetic routes highlights the need for innovation:

| Synthesis Method | Oxidizing Agent | Advantages | Disadvantages |

| Fluorine Oxidation | Fluorine (F₂) | Established, reliable for lab scale | Hazardous reagent, expensive, byproduct removal. sciencemadness.org |

| Xenon Difluoride Oxidation | Xenon Difluoride (XeF₂) | Effective, high yield in some cases | Very expensive, specialized handling. chemicalforums.comusf.edu |

| Electrochemical Oxidation | Boron-Doped Diamond Anode | Eliminates hazardous chemical oxidants. | Requires specialized equipment, potential for side reactions. sciencemadness.org |